molecular formula C9H9Cl2NO B8722121 1-(2,4-Dichloroanilino)propan-2-one CAS No. 503842-34-0

1-(2,4-Dichloroanilino)propan-2-one

Cat. No.: B8722121
CAS No.: 503842-34-0
M. Wt: 218.08 g/mol
InChI Key: KKDQTKLZJSEQDC-UHFFFAOYSA-N
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Description

1-(2,4-Dichloroanilino)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 2,4-dichloroanilino group. The compound’s molecular formula is C₉H₈Cl₂NO, with a molecular weight of 220.08 g/mol.

Properties

CAS No.

503842-34-0

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(2,4-dichloroanilino)propan-2-one

InChI

InChI=1S/C9H9Cl2NO/c1-6(13)5-12-9-3-2-7(10)4-8(9)11/h2-4,12H,5H2,1H3

InChI Key

KKDQTKLZJSEQDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-(2,4-Dichloroanilino)propan-2-one:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound C₉H₈Cl₂NO 220.08 Propan-2-one with 2,4-dichloroanilino Potential intermediate in drug synthesis; structural analog of NSAIDs/anti-TB agents. -
Diclofenac Sodium C₁₄H₁₀Cl₂NNaO₂ 296.15 Phenylacetic acid with 2,6-dichloroanilino NSAID; inhibits cyclooxygenase (COX) enzymes; water solubility: 33 mg/L at 25°C.
B4128 (Phenazine derivative) C₂₈H₂₂Cl₄N₄ 578.22* Phenazine core with 2,4-dichloroanilino substituents Anti-tubercular agent; shares mode of action with clofazimine.
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone C₂₁H₂₄ClNO 341.87 Propanone with 4-chlorophenyl and cyclohexylanilino Structural analog; bulky substituents may alter pharmacokinetics.

*Calculated based on molecular formula.

Key Comparative Insights

Physicochemical Properties
  • Solubility: Diclofenac’s low water solubility (33 mg/L at 25°C) is attributed to its hydrophobic aromatic rings and ionizable carboxylic acid group. In contrast, this compound lacks ionizable groups, likely resulting in even lower solubility, which may limit bioavailability .
  • Molecular Weight: Bulky derivatives like 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone (341.87 g/mol) may face challenges in membrane permeability compared to the simpler target compound (220.08 g/mol) .

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